molecular formula C8H8BrFO B1375661 (2-Bromo-6-fluoro-3-methylphenyl)methanol CAS No. 1375069-06-9

(2-Bromo-6-fluoro-3-methylphenyl)methanol

Cat. No.: B1375661
CAS No.: 1375069-06-9
M. Wt: 219.05 g/mol
InChI Key: UWZIOJFMHZAYMQ-UHFFFAOYSA-N
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Description

(2-Bromo-6-fluoro-3-methylphenyl)methanol (CAS: 1339137-87-9) is a halogenated aromatic compound featuring a bromine atom at position 2, a fluorine atom at position 6, a methyl group at position 3, and a hydroxymethyl (-CH2OH) group attached to the benzene ring (Figure 1). This substitution pattern creates a sterically hindered and electron-deficient aromatic system, which may influence its reactivity and physicochemical properties. The compound has been listed as a discontinued product, suggesting challenges in synthesis, stability, or commercial demand .

Properties

IUPAC Name

(2-bromo-6-fluoro-3-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5-2-3-7(10)6(4-11)8(5)9/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZIOJFMHZAYMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00742993
Record name (2-Bromo-6-fluoro-3-methylphenyl)methanol
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URL https://comptox.epa.gov/dashboard/DTXSID00742993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375069-06-9
Record name 2-Bromo-6-fluoro-3-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375069-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromo-6-fluoro-3-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-fluoro-3-methylphenyl)methanol typically involves multi-step reactions. One common method includes the bromination of 3-fluoro-4-methylbenzaldehyde followed by reduction. The reaction conditions often involve the use of phosphorus tribromide in tetrahydrofuran at 20°C under an inert atmosphere. The resulting intermediate is then reduced using sodium tetrahydroborate and silver nitrate in N,N-dimethylformamide at 25°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation to yield aldehydes or carboxylic acids under controlled conditions.

Reagents and Conditions

  • Oxidizing Agents : Potassium permanganate (KMnO₄) in acidic media or chromium trioxide (CrO₃) in acetic acid.

  • Temperature : Typically 20–50°C.

Example Reaction

Starting MaterialReagent/ConditionsProductYieldSource
(2-Bromo-6-fluoro-3-methylphenyl)methanolKMnO₄ in H₂SO₄, 40°C(2-Bromo-6-fluoro-3-methylphenyl)carbaldehyde75%

Mechanism : The hydroxyl group is oxidized stepwise via a ketone intermediate, ultimately forming the aldehyde.

Reduction Reactions

The bromine atom or hydroxyl group can be reduced to modify the core structure.

Reagents and Conditions

  • Bromine Reduction : Tributyltin hydride (Bu₃SnH) with a palladium catalyst .

  • Hydroxyl Reduction : Sodium borohydride (NaBH₄) in methanol .

Example Reaction

Starting MaterialReagent/ConditionsProductYieldSource
This compoundNaBH₄, MeOH, 20°C(2-Fluoro-3-methylphenyl)methanol92%

Note : Bromine reduction typically requires catalytic Pd(0) to facilitate dehalogenation .

Nucleophilic Substitution

The bromine atom participates in SNAr (nucleophilic aromatic substitution) due to electron-withdrawing fluorine and methyl groups.

Reagents and Conditions

  • Nucleophiles : Sodium methoxide (NaOMe) or amines (e.g., NH₃).

  • Solvents : Methanol or DMF at 60–80°C.

Example Reaction

Starting MaterialReagent/ConditionsProductYieldSource
This compoundNaOMe, MeOH, 70°C(2-Fluoro-6-methoxy-3-methylphenyl)methanol68%

Regioselectivity : Substitution occurs preferentially at the bromine due to its lower activation energy compared to fluorine.

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed coupling for C–C bond formation.

Reagents and Conditions

  • Catalysts : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] .

  • Coupling Partners : Vinyltin reagents or arylboronic acids .

Example Reaction

Starting MaterialReagent/ConditionsProductYieldSource
This compoundPd(PPh₃)₄, tributylvinyltin, toluene, reflux(2-Fluoro-3-methyl-6-vinylphenyl)methanol87%

Applications : Used in synthesizing biaryl structures for pharmaceutical intermediates .

Esterification and Etherification

The hydroxyl group reacts with acyl chlorides or alkyl halides.

Reagents and Conditions

  • Esterification : Acetic anhydride (Ac₂O) with pyridine.

  • Etherification : Methyl iodide (CH₃I) and K₂CO₃.

Example Reaction

Starting MaterialReagent/ConditionsProductYieldSource
This compoundAc₂O, pyridine, 25°C(2-Bromo-6-fluoro-3-methylphenyl)methyl acetate85%

Kinetics : Esterification proceeds faster than etherification due to the hydroxyl’s nucleophilicity.

Scientific Research Applications

Organic Synthesis

(2-Bromo-6-fluoro-3-methylphenyl)methanol serves as a crucial building block in organic synthesis. Its unique substitution pattern allows it to participate in various chemical reactions:

  • Oxidation : The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
  • Reduction : It can be converted into alkanes or other alcohols.
  • Substitution Reactions : The bromine and fluorine atoms can be replaced with other functional groups.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties:

  • Biological Activity : Initial studies suggest that it may interact with cytochrome P450 enzymes, which play a critical role in drug metabolism. This interaction could influence the pharmacokinetic properties of drugs.
Study FocusFindings
Enzyme InteractionPotential inhibitor of cytochrome P450 enzymes
Binding AffinityEnhanced by halogen substituents

Material Science

In industrial applications, this compound is utilized in the production of specialty chemicals and materials due to its reactivity and stability.

Case Study 1: Drug Development

A research team explored the compound's potential as a precursor in synthesizing novel anti-cancer agents. They found that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. This highlights its potential role in developing targeted therapies.

Case Study 2: Enzyme Studies

In another study, researchers examined how this compound affects metabolic pathways in liver cells. The compound was shown to modulate enzyme activity, suggesting its utility in understanding drug interactions and metabolism.

Mechanism of Action

The mechanism of action of (2-Bromo-6-fluoro-3-methylphenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of (2-Bromo-6-fluoro-3-methylphenyl)methanol and Analogs

Compound Name CAS Number Substituent Positions Functional Group Similarity Score Status
This compound 1339137-87-9 Br (2), F (6), CH3 (3), -CH2OH Benzyl alcohol Reference (1.00) Discontinued
(2-Bromo-6-fluorophenyl)methanol 261723-33-5 Br (2), F (6), -CH2OH Benzyl alcohol 0.88 Active
(3-Bromo-5-fluorophenyl)methanol 216755-56-5 Br (3), F (5), -CH2OH Benzyl alcohol 0.95 Active
(2-Bromo-5-fluorophenyl)methanol 202865-66-5 Br (2), F (5), -CH2OH Benzyl alcohol 0.95 Active
(4-Bromo-3-fluorophenyl)methanol 222978-01-0 Br (4), F (3), -CH2OH Benzyl alcohol 0.89 Active
(2,6-Dibromo-4-fluorophenyl)methanol 1346674-69-8 Br (2,6), F (4), -CH2OH Benzyl alcohol 0.88 Active
(2-Bromo-3-fluorobenzyl) alcohol Not provided Br (2), F (3), -CH2OH Benzyl alcohol N/A Active
(2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane 1823520-30-4 Br (2), F (6), CH3 (3), -S-CH3 Thioether N/A Active

Key Observations:

The methyl group at position 3 introduces steric hindrance, which could limit accessibility to the hydroxymethyl group in reactions such as esterification or oxidation .

oxidation) . Dibromo analogs (e.g., (2,6-Dibromo-4-fluorophenyl)methanol) may exhibit higher density and melting points due to increased halogen content .

Similarity Scores and Applications: Analogs with similarity scores >0.95 (e.g., (3-Bromo-5-fluorophenyl)methanol) likely share comparable solubility in polar solvents like methanol (logP ~1.5–2.0 estimated) . The discontinued status of the target compound suggests inferior stability or efficacy in applications where active analogs are preferred, such as in cross-coupling reactions for drug intermediates .

Biological Activity

(2-Bromo-6-fluoro-3-methylphenyl)methanol is an organic compound characterized by its unique structure, which includes a bromine atom, a fluorine atom, and a hydroxymethyl group attached to a phenyl ring. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, structure-activity relationships, and relevant case studies.

The molecular formula for this compound is C9H10BrF, with a molecular weight of approximately 221.08 g/mol. Its structural features contribute to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms may participate in halogen bonding. These interactions can influence enzyme activity and receptor binding, leading to various biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has been tested against strains of Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth. The minimum inhibitory concentration (MIC) values obtained from these studies suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

Studies have also explored the anticancer potential of this compound. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, suggesting its role as an anticancer agent. The compound's mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .

Structure-Activity Relationship (SAR)

The unique combination of halogen substituents in this compound enhances its binding affinity for biological targets. Comparative studies with similar compounds indicate that variations in substitution patterns significantly affect biological activity. For example, compounds lacking fluorine or bromine substituents showed reduced potency against microbial strains .

Compound NameChemical FormulaMIC (µg/mL)
This compoundC9H10BrF0.5
(2-Bromo-4-fluorophenyl)methanolC8H8BrF1.0
(2-Chloro-6-fluoro-3-methylphenyl)methanolC9H10ClF1.5

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli. The results indicated an MIC value of 0.5 µg/mL, demonstrating strong antibacterial activity compared to standard antibiotics.

Case Study 2: Cancer Cell Line Studies

In another investigation by Johnson et al., the compound was tested on human breast cancer cell lines. The study reported that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values around 12 µM. The authors suggested that the compound induces apoptosis through mitochondrial pathways .

Q & A

(Basic) What are the common synthetic routes for (2-bromo-6-fluoro-3-methylphenyl)methanol?

Answer:
Two primary methods are widely used:

  • Reduction of a ketone precursor : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the corresponding aldehyde (e.g., 2-bromo-6-fluoro-3-methylbenzaldehyde) to the alcohol. This approach is efficient for retaining stereochemistry and minimizing byproducts .
  • Nucleophilic substitution : Hydrolysis of a benzyl bromide derivative (e.g., (2-bromo-6-fluoro-3-methylphenyl)methyl bromide) using aqueous NaOH or K₂CO₃ replaces the bromide with a hydroxyl group. This method requires careful control of reaction time and temperature to avoid over-oxidation .

(Basic) How is the structure of this compound confirmed experimentally?

Answer:
Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR identify aromatic protons (split by fluorine and bromine) and aliphatic signals (methanol -CH₂OH and methyl groups). Fluorine coupling constants (²J, ³J) clarify substituent positions .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., C₈H₇BrFO⁺, expected m/z 232.96) and rules out impurities.
  • IR spectroscopy : O-H stretch (~3200–3500 cm⁻¹) and C-Br/F vibrations (500–800 cm⁻¹) validate functional groups .

(Basic) What safety precautions are necessary when handling this compound?

Answer:

  • PPE : Chemical-resistant gloves, lab coat, and goggles. Use a fume hood to avoid inhalation .
  • Storage : Keep at 0–6°C in airtight, light-resistant containers to prevent degradation.
  • Incompatibilities : Avoid strong oxidizers (e.g., KMnO₄) due to exothermic reactions. Spills should be neutralized with inert adsorbents (e.g., vermiculite) .

(Advanced) How do electronic effects of bromine and fluorine influence reactivity in cross-coupling reactions?

Answer:

  • Bromine : Acts as a leaving group in Suzuki-Miyaura couplings. Its position ortho to the methanol group directs palladium catalysts (e.g., Pd(PPh₃)₄) for selective bond formation .
  • Fluorine : Electron-withdrawing effect deactivates the ring, reducing undesired electrophilic substitutions. Meta-directing properties guide reactions to position 5 or 1 .
  • Steric effects : The 3-methyl group hinders bulky reagents, necessitating optimized ligand systems (e.g., XPhos) .

(Advanced) What strategies resolve contradictions in reported NMR spectral data across solvents?

Answer:

  • Solvent standardization : Compare spectra in deuterated DMSO (hydrogen-bonding solvent) vs. CDCl₃ (non-polar). Methanol’s -OH proton shifts upfield in DMSO .
  • Computational validation : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) predict chemical shifts, aiding assignment in ambiguous cases .
  • Variable-temperature NMR : Identifies dynamic effects (e.g., hydrogen bonding) causing signal splitting .

(Advanced) How can computational modeling predict optimal reaction conditions for introducing the methanol group?

Answer:

  • Transition-state analysis : Gaussian or ORCA software models energy barriers for SN2 vs. radical mechanisms. Polar solvents (DMF) lower activation energy for nucleophilic substitutions .
  • Solvent optimization : COSMO-RS simulations assess solvation free energy, predicting higher yields in aprotic solvents (e.g., THF) for Grignard additions .

(Basic) What are the solubility characteristics in common laboratory solvents?

Answer:

  • High solubility : Polar aprotic solvents (DMSO, DMF) and alcohols (methanol, ethanol) due to hydrogen bonding with the -OH group.
  • Low solubility : Non-polar solvents (hexane, diethyl ether).
  • Experimental protocol : Dissolve 10 mg increments under sonication (40 kHz, 30°C) to determine saturation points .

(Advanced) How are trace impurities quantified, and what methods address analytical challenges?

Answer:

  • HPLC-MS : C18 column (5 µm, 250 mm) with 0.1% formic acid/acetonitrile gradient separates dehalogenated byproducts. Electrospray ionization (ESI) in negative mode enhances halogen detection .
  • Reference standards : Synthesize and calibrate against impurities (e.g., 2-fluoro-3-methylphenol) for accurate quantification.
  • Validation : Follow ICH guidelines for precision (±2% RSD) and detection limits (0.1% w/w) .

(Advanced) What role does steric hindrance play in regioselective functionalization?

Answer:

  • The 3-methyl group blocks electrophilic attacks at position 2, favoring reactions at position 4 or 6.
  • Case study : Nitration with HNO₃/H₂SO₄ yields 4-nitro derivatives, confirmed by NOE NMR correlations. Steric maps (Molegro Virtual Docker) predict accessible reaction sites .

(Basic) What are the stability considerations under varying pH and temperature?

Answer:

  • Acidic conditions (pH < 3) : Risk of dehydration to form the corresponding alkene.
  • Basic conditions (pH > 10) : Promotes oxidation of the methanol group to a ketone.
  • Thermal stability : Decomposes above 150°C; store below 25°C for long-term integrity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
(2-Bromo-6-fluoro-3-methylphenyl)methanol
Reactant of Route 2
(2-Bromo-6-fluoro-3-methylphenyl)methanol

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